molecular formula C8H8Cl2F3N B13470057 2-chloro-N-methyl-6-(trifluoromethyl)anilinehydrochloride

2-chloro-N-methyl-6-(trifluoromethyl)anilinehydrochloride

Cat. No.: B13470057
M. Wt: 246.05 g/mol
InChI Key: YQLJDOXMDZONBC-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-6-(trifluoromethyl)aniline hydrochloride is an organic compound that features a trifluoromethyl group, a chloro group, and a methylated aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-6-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-6-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-N-methyl-6-(trifluoromethyl)aniline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-6-(trifluoromethyl)aniline hydrochloride depends on its specific application. In pharmaceuticals, it may act by binding to specific receptors or enzymes, altering their activity. The trifluoromethyl group often enhances the compound’s ability to cross biological membranes and increases its metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chloro and trifluoromethyl groups in 2-chloro-N-methyl-6-(trifluoromethyl)aniline hydrochloride makes it unique. These groups contribute to its distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .

Properties

Molecular Formula

C8H8Cl2F3N

Molecular Weight

246.05 g/mol

IUPAC Name

2-chloro-N-methyl-6-(trifluoromethyl)aniline;hydrochloride

InChI

InChI=1S/C8H7ClF3N.ClH/c1-13-7-5(8(10,11)12)3-2-4-6(7)9;/h2-4,13H,1H3;1H

InChI Key

YQLJDOXMDZONBC-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC=C1Cl)C(F)(F)F.Cl

Origin of Product

United States

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